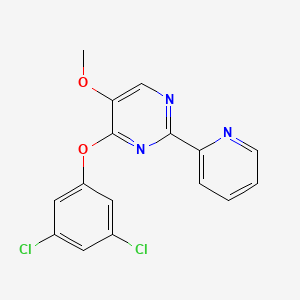

4-(3,5-Dichlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

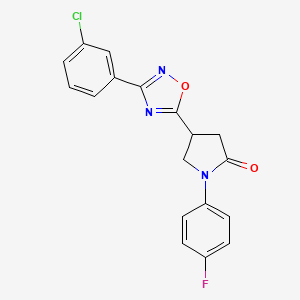

The compound "4-(3,5-Dichlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids, DNA and RNA. The specific structure of this compound suggests potential for various biological activities and interactions due to the presence of methoxy, dichlorophenoxy, and pyridinyl groups .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple steps, including alkylation, cyclization, and chloridization. For instance, 2,4-diaminopyrimidine derivatives can be synthesized through C5-alkylation or cyclization, followed by alkylation with diisopropoxyphosphoryl compounds . Similarly, 2,4-dichloro-5-methoxy-pyrimidine can be synthesized from methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride through cyclization and chloridization . These methods could potentially be adapted for the synthesis of "4-(3,5-Dichlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine" by incorporating the appropriate substituents at the relevant positions on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray diffraction techniques are often used to characterize these compounds. For example, the crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was determined to belong to the triclinic system . Another compound, 4-(4-chlorophenyl)-6-methyl-5-methoxy-caronyl-3,4-dihydropyrimidin-2(H)-one, was found to have a boat conformation of the pyrimidine ring . These analyses provide insights into the three-dimensional conformation of the pyrimidine derivatives, which is important for understanding their chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including reactions with electron-rich arenes, ethylene derivatives , and nucleophilic reagents such as methanol and sodium methylate . The presence of substituents like methoxy or chloro groups can influence the reactivity of the pyrimidine ring. For example, 5-methoxyfuroxano[3,4-d]pyrimidine reacts with nucleophiles at a specific position on the ring . These reactions can be exploited to further modify the pyrimidine ring and introduce additional functional groups that may enhance the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can significantly alter these properties. For instance, the presence of methoxy and chloro groups can affect the compound's polarity and hydrogen bonding capability, which in turn can influence its solubility in various solvents . These properties are important for the compound's application in biological systems and its potential as a pharmaceutical agent.

Applications De Recherche Scientifique

Hybrid Catalysts in Synthesis

Pyranopyrimidine scaffolds, similar in structure to the compound , are crucial for medicinal and pharmaceutical applications due to their synthetic versatility and bioavailability. Research highlights the use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing pyranopyrimidine derivatives. These catalysts offer a greener, more efficient pathway for creating compounds with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Anti-inflammatory and Pharmacological Effects

Pyrimidines exhibit a broad spectrum of pharmacological effects, including anti-inflammatory properties. The anti-inflammatory effects are attributed to their action on key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. Research developments in the synthesis and study of pyrimidine derivatives underline their potential as potent anti-inflammatory agents, providing a pathway for the development of new therapeutic agents (Rashid et al., 2021).

Environmental Applications

Studies on the treatment of wastewater from the pesticide industry reveal the significance of understanding the chemical interactions and treatment options for compounds containing pyrimidine structures. The research suggests that biological processes and granular activated carbon are effective in removing toxic pollutants, underlining the importance of chemical research in environmental protection and remediation (Goodwin et al., 2018).

Optoelectronic Materials

Research on quinazolines and pyrimidines, including compounds similar to the one , points to their utility in creating novel optoelectronic materials. The incorporation of these structures into π-extended conjugated systems has led to materials that exhibit promising photo- and electroluminescence properties. This area of research offers insights into the development of materials for organic light-emitting diodes and other electronic devices, highlighting the versatility of pyrimidine derivatives in materials science (Lipunova et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(3,5-dichlorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2/c1-22-14-9-20-15(13-4-2-3-5-19-13)21-16(14)23-12-7-10(17)6-11(18)8-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYIISGHJNPKBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dichlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2553865.png)

![2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2553866.png)

![5,6,7-Trimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2553868.png)

![2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one](/img/structure/B2553872.png)

![1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2553874.png)

![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid](/img/structure/B2553876.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone](/img/structure/B2553877.png)

![2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B2553878.png)

![N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2553885.png)